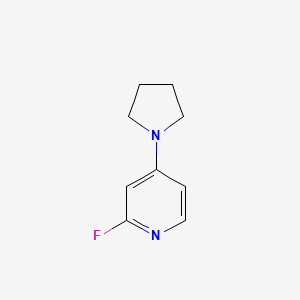

2-Fluoro-4-(pyrrolidin-1-yl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Fluoro-4-(pyrrolidin-1-yl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a fluorine atom at the 2-position and a pyrrolidine ring at the 4-position

Mécanisme D'action

Target of Action

Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

Pyrrolidine derivatives have been reported to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and hydrophobic interactions .

Biochemical Pathways

Pyrrolidine derivatives have been associated with a wide range of biological activities and are known to interact with various biochemical pathways .

Pharmacokinetics

The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .

Result of Action

Compounds with a pyrrolidine ring have been associated with a variety of biological activities .

Action Environment

The stability and efficacy of pyrrolidine derivatives can be influenced by factors such as ph, temperature, and the presence of other substances .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(pyrrolidin-1-yl)pyridine typically involves the nucleophilic substitution of a suitable pyridine derivative. One common method is the reaction of 2-fluoropyridine with pyrrolidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide, with a base like potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Analyse Des Réactions Chimiques

Types of Reactions

2-Fluoro-4-(pyrrolidin-1-yl)pyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.

Oxidation: The pyrrolidine ring can be oxidized to form corresponding N-oxides.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products

Nucleophilic Substitution: Substituted pyridine derivatives.

Oxidation: Pyridine N-oxides.

Reduction: Piperidine derivatives.

Applications De Recherche Scientifique

2-Fluoro-4-(pyrrolidin-1-yl)pyridine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Material Science: It can be incorporated into polymers to modify their properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Fluoro-4-(morpholin-4-yl)pyridine: Similar structure but with a morpholine ring instead of a pyrrolidine ring.

2-Fluoro-4-(piperidin-1-yl)pyridine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

2-Fluoro-4-(pyrrolidin-1-yl)pyridine is unique due to the combination of the fluorine atom and the pyrrolidine ring, which can impart distinct physicochemical properties and biological activities compared to its analogs. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the pyrrolidine ring can influence the compound’s pharmacokinetic profile.

Activité Biologique

2-Fluoro-4-(pyrrolidin-1-yl)pyridine is a pyridine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C9H11FN2 and CAS Number 1352318-60-5, features a fluorine atom and a pyrrolidine moiety, which contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to act as a modulator of neurotransmitter systems, particularly influencing receptors involved in pain and neuroinflammation. The compound's structure allows it to engage in hydrophobic interactions with receptor sites, which can enhance its binding affinity and efficacy.

Pharmacological Properties

Research studies have demonstrated that this compound exhibits notable pharmacological activities:

- Analgesic Effects : In vitro studies have indicated that the compound may serve as an antagonist for certain pain receptors, potentially leading to analgesic effects in neuropathic pain models. For instance, docking studies have shown that it interacts effectively with the transient receptor potential vanilloid 1 (TRPV1) receptor, which is crucial for pain sensation .

- Antidepressant Activity : Some studies suggest that derivatives of pyridine compounds can influence serotonin and norepinephrine reuptake mechanisms, indicating potential antidepressant effects .

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound:

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Structure | K_i (nM) | Notable Activity |

|---|---|---|---|

| This compound | Structure | 0.1 | TRPV1 antagonist |

| 4-Methylphenyl derivative | Structure | 0.7 | Moderate TRPV1 antagonist |

| Pyrrolidine analogs | Structure | Varies | Various activities |

Propriétés

IUPAC Name |

2-fluoro-4-pyrrolidin-1-ylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2/c10-9-7-8(3-4-11-9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYURNKQOQWIEJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=NC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718438 |

Source

|

| Record name | 2-Fluoro-4-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352318-60-5 |

Source

|

| Record name | 2-Fluoro-4-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.